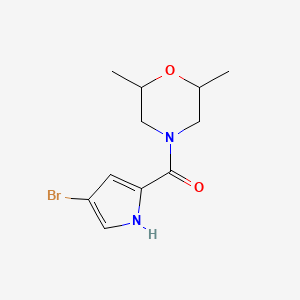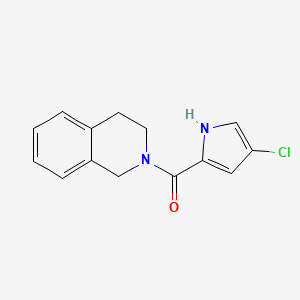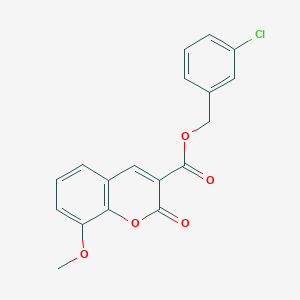
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone, also known as BDPMM, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDPMM is a synthetic molecule that belongs to the class of pyrrole derivatives and is known for its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is not fully understood. However, it is believed that (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone exerts its biological activity by binding to specific targets in cells and altering their function. In cancer cells, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to induce cell cycle arrest and apoptosis. In bacteria, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been found to disrupt the bacterial cell wall and inhibit bacterial growth.
Biochemical and Physiological Effects:
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been found to have several biochemical and physiological effects. In cancer cells, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to induce DNA damage and inhibit the activity of certain enzymes involved in cell proliferation. In bacteria, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been found to disrupt the bacterial cell wall and inhibit bacterial growth. (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has also been found to exhibit anti-inflammatory activity by inhibiting the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has several advantages and limitations for lab experiments. One advantage is that it is a synthetic molecule that can be easily synthesized in large quantities. It also possesses potent biological activity, making it an attractive target for drug development. However, one limitation is that the synthesis of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a complex process that requires expertise in organic chemistry. Another limitation is that the mechanism of action of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is not fully understood, which makes it difficult to optimize its biological activity.
Orientations Futures
There are several future directions for the study of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone. One direction is to further elucidate the mechanism of action of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone in cancer cells and bacteria. This will provide insight into how (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone exerts its biological activity and may lead to the development of more potent analogs. Another direction is to explore the potential applications of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone in other fields such as material science and catalysis. This may lead to the development of new materials and catalysts with unique properties. Overall, the study of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has the potential to lead to significant advances in various fields.
Méthodes De Synthèse
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is synthesized by reacting 4-bromo-2-pyrrolidinone with 2,6-dimethylmorpholine in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate that is subsequently converted to (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone through further chemical reactions. The synthesis of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to possess potent antitumor activity against various cancer cell lines. It has also been found to exhibit antimicrobial activity against several bacterial strains. In material science, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been used as a building block for the synthesis of novel polymers and materials. In catalysis, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been used as a catalyst for various chemical reactions.
Propriétés
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-14(6-8(2)16-7)11(15)10-3-9(12)4-13-10/h3-4,7-8,13H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLKYXMIOSYFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466206.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466211.png)


![1-[2-Hydroxy-3-[4-(3-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B7466239.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone](/img/structure/B7466253.png)
![1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466265.png)
![[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466273.png)
![1-[(2-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466278.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B7466285.png)
![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
![1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)
![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7466302.png)
